molecular formula C10H13ClF3N B1404289 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 1864059-89-1

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B1404289
CAS No.: 1864059-89-1
M. Wt: 239.66 g/mol
InChI Key: ABYUHMWSIOTQKT-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1864062-04-3 . It has a molecular weight of 239.67 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 . This indicates that the compound has a carbon backbone with a trifluoromethyl group attached to the phenyl ring.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry place at room temperature .

Scientific Research Applications

Polyimide Synthesis and Properties

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride derivatives have been utilized in the synthesis of fluorinated polyimides. These polyimides exhibit notable features, including high solubility in various organic solvents, the ability to form transparent, low-colored, and tough films, and stability under high temperatures. The materials showcase low dielectric constants, minimal water uptake, and ultraviolet-visible absorption cutoff wavelengths, making them suitable for advanced material applications (Chung, Tzu, & Hsiao, 2006).

Pharmaceutical Solubility Analysis

The compound has been studied for its solubility in supercritical carbon dioxide, which is crucial in the pharmaceutical industry for determining equipment sizing in supercritical fluid-based technologies. The study measured the solubility of fluoxetine hydrochloride, which shares a similar structure, revealing that solubility increases with pressure while temperature effects are more complex (Hezave, Rajaei, Lashkarbolooki, & Esmaeilzadeh, 2013).

Imidazo[1,2-a]pyrimidine Synthesis

The compound has been involved in the synthesis of novel imidazo[1,2-a]pyrimidine compounds. This process involves cyclization reactions and structural characterizations, contributing to the field of synthetic organic chemistry and the development of potentially bioactive compounds (Liu, 2013).

Catalysis in Amidation Reactions

Derivatives of the compound have demonstrated effectiveness as catalysts in dehydrative amidation between carboxylic acids and amines, particularly in peptide synthesis. The ortho-substituent of the derivative plays a crucial role in accelerating amidation, showcasing the compound's utility in facilitating organic synthesis (Wang, Lu, & Ishihara, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and washing skin thoroughly after handling .

Biochemical Analysis

Biochemical Properties

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction between this compound and these enzymes can lead to the inhibition of enzyme activity, thereby affecting neurotransmitter levels in the brain .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors, which play a pivotal role in cell signaling. Additionally, this compound can alter gene expression patterns by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For instance, the compound can inhibit the activity of monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, it can activate certain receptors, leading to downstream signaling events that alter cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance neurotransmitter levels, leading to improved cognitive function and mood regulation. At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These threshold effects underscore the importance of precise dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the body . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic cation transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . The localization of the compound within these compartments can influence its activity and function, highlighting the importance of subcellular targeting in its biochemical applications.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYUHMWSIOTQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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